molecular formula C7H7BrN2O B3103775 4-Pyridinecarboxamide, 3-bromo-N-methyl- CAS No. 144918-61-6

4-Pyridinecarboxamide, 3-bromo-N-methyl-

Cat. No. B3103775
CAS RN: 144918-61-6
M. Wt: 215.05 g/mol
InChI Key: OVYQWCIZSIWSRN-UHFFFAOYSA-N
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Description

“4-Pyridinecarboxamide, 3-bromo-N-methyl-” is a chemical compound that has been gaining attention in scientific circles due to its potential applications in various fields of research and industry. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .


Molecular Structure Analysis

The molecular formula of “4-Pyridinecarboxamide, 3-bromo-N-methyl-” is C7H7BrN2O. The molecular weight is 215.05 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Bioprocessing

3-bromo-N-methylpyridine-4-carboxamide is used in bioprocessing applications . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutics and other bio-based products.

Cell Culture and Transfection

This compound is also used in cell culture and transfection . Transfection is a method of introducing nucleic acids into cells, and it’s a common technique in molecular biology.

Cell and Gene Therapy

3-bromo-N-methylpyridine-4-carboxamide plays a role in cell and gene therapy . Gene therapy is a technique that uses genes to treat or prevent disease.

Real-Time PCR

The compound is used in real-time PCR applications . Real-time PCR is a laboratory technique of molecular biology based on the polymerase chain reaction (PCR).

Oligos, Primers, Probes and Genes Cloning

3-bromo-N-methylpyridine-4-carboxamide is used in the cloning of oligos, primers, probes, and genes . This process involves the production of genetically identical individuals.

Preparation of Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides

This compound may be used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides . These are used as potent phosphodiesterase type 4 (PDE4) inhibitors.

Preparation of Benzodiazepine Site Ligands

3-bromo-N-methylpyridine-4-carboxamide can be used in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety . These are used for human GABA A receptor.

Preparation of a Novel Isomer of Ascididemin

The compound can be used in the preparation of a novel isomer of ascididemin . Ascididemin is a marine alkaloid with antiviral and antitumor activity.

properties

IUPAC Name

3-bromo-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYQWCIZSIWSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarboxamide, 3-bromo-N-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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